4-{(E)-[(4-Ethoxyphenyl)imino]methyl}phenyl prop-2-enoate
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Overview
Description
4-{(E)-[(4-Ethoxyphenyl)imino]methyl}phenyl prop-2-enoate is an organic compound that belongs to the class of imines and esters It is characterized by the presence of an ethoxyphenyl group, an imino group, and a prop-2-enoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(4-Ethoxyphenyl)imino]methyl}phenyl prop-2-enoate typically involves the condensation of 4-ethoxybenzaldehyde with 4-aminobenzyl alcohol, followed by esterification with acrylic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the imine and ester bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(4-Ethoxyphenyl)imino]methyl}phenyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The imino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imino group can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-{(E)-[(4-Ethoxyphenyl)imino]methyl}phenyl prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{(E)-[(4-Ethoxyphenyl)imino]methyl}phenyl prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The ethoxyphenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[(4-Methoxyphenyl)imino]methyl}phenyl acetate
- 4-{(E)-[(4-Hydroxyphenyl)imino]methyl}phenyl acetate
- 4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl acetate
Uniqueness
4-{(E)-[(4-Ethoxyphenyl)imino]methyl}phenyl prop-2-enoate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The prop-2-enoate ester also provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
52468-41-4 |
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Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
[4-[(4-ethoxyphenyl)iminomethyl]phenyl] prop-2-enoate |
InChI |
InChI=1S/C18H17NO3/c1-3-18(20)22-17-9-5-14(6-10-17)13-19-15-7-11-16(12-8-15)21-4-2/h3,5-13H,1,4H2,2H3 |
InChI Key |
IAVFDZSDUQFMMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C=C |
Origin of Product |
United States |
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